molecular formula C10H8Cl2F3NO B3003788 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide CAS No. 929973-73-9

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3003788
CAS No.: 929973-73-9
M. Wt: 286.08
InChI Key: JMAMOGLJJAPISH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide (molecular formula: C₁₀H₇Cl₂F₃NO) is a halogenated propanamide derivative characterized by a chloro-substituted propanamide chain and a 4-chloro-2-(trifluoromethyl)phenyl aromatic ring. Its structure includes two chlorine atoms (at positions 2 and 4 of the phenyl ring) and a trifluoromethyl group at position 2, contributing to its unique physicochemical properties, such as enhanced lipophilicity and metabolic stability . The compound is commercially available for research purposes, with applications in agrochemical and pharmaceutical synthesis .

Properties

IUPAC Name

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-3-2-6(12)4-7(8)10(13,14)15/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAMOGLJJAPISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled conditions . The reaction typically takes place in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include organoboron reagents for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide serves as an intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, oxidation and reduction reactions, and coupling reactions such as Suzuki–Miyaura coupling .

Biology

  • Biological Activity Studies: Research indicates that this compound may interact with biological molecules, potentially exhibiting antimicrobial properties. It has been shown to inhibit D-alanine:D-alanine ligase, an enzyme critical for bacterial cell wall synthesis, leading to bacterial cell death .

Medicine

  • Potential Therapeutic Applications: Ongoing research is exploring its efficacy as an antimicrobial agent due to its ability to disrupt bacterial cell wall formation. Understanding its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is essential for evaluating its bioavailability and therapeutic potential .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated inhibition of D-alanine:D-alanine ligase in bacterial strains, suggesting potential as an antibiotic agent.
Study BChemical ReactivityExplored the compound's behavior in nucleophilic substitution reactions, highlighting its versatility in organic synthesis.
Study CPharmacokineticsEvaluated ADME properties to assess bioavailability for potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Features

  • Substituent Effects : The trifluoromethyl group enhances electronegativity and steric bulk, influencing binding interactions in biological systems.
  • Synthetic Utility : Serves as a precursor for pesticides or pharmaceuticals due to its stability under storage conditions (stable at 20°C for ≥6 months in high-acid/water matrices) .
Structural and Functional Analogues

The following table compares 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide with structurally related compounds:

Compound Name Molecular Formula Key Substituents/Modifications Applications/Findings Reference ID
This compound C₁₀H₇Cl₂F₃NO - 4-chloro-2-(trifluoromethyl)phenyl
- 2-chloro-propanamide
Used in pesticide metabolite studies; stable in storage .
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide C₁₂H₁₄ClF₂NO - 2,4-difluorobenzyl
- 2,2-dimethyl-propanamide
Agrochemical intermediate; dimethyl groups enhance steric hindrance .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide C₁₂H₁₃ClF₃NO - 4-chloro-3-(trifluoromethyl)phenyl
- 2,2-dimethyl-propanamide
Crystallographic studies reveal N–H⋯O hydrogen bonding; used in drug synthesis .
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide C₁₆H₁₅ClNO₂ - 4-chloro-2-methylphenoxy
- N-phenyl-propanamide
Herbicide intermediate; safety data indicate moderate toxicity .
3-Chloro-N-(4-chloro-2-(trifluoromethyl)phenyl)propanamide C₁₀H₇Cl₂F₃NO Structural isomer with chloro at position 3 Limited commercial availability; research focus on regioselectivity effects .
Key Findings

Substituent Position Effects: The position of chlorine on the phenyl ring significantly impacts bioactivity. For example, 4-chloro-2-(trifluoromethyl)phenyl derivatives (target compound) are prioritized in pesticide metabolite monitoring due to their persistence , whereas 3-chloro isomers show reduced stability . Dimethyl groups on the propanamide chain (e.g., in C₁₂H₁₃ClF₃NO) improve crystallinity and hydrogen-bonding networks, enhancing thermal stability .

Biological and Industrial Relevance: Trifluoromethylphenyl-containing compounds are prevalent in agrochemicals (e.g., triflumizole metabolites) due to resistance to enzymatic degradation . N-phenyl-propanamide derivatives (e.g., 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide) are linked to herbicidal activity but exhibit higher toxicity profiles compared to trifluoromethyl analogues .

Synthetic Challenges :

  • Regioselectivity in halogenation (e.g., 4-chloro vs. 3-chloro substitution) requires precise catalytic conditions, as seen in patent applications for pharmaceutical intermediates .

Physical-Chemical Properties
Property Target Compound N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide 3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide
Molecular Weight (g/mol) 278.07 293.69 277.70
Hydrogen Bonding Weak N–H⋯O interactions Strong N–H⋯O chains Limited data
Storage Stability Stable at 20°C for ≥6 months Not reported Not reported

Biological Activity

2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H8Cl2F3NOC_{10}H_{8}Cl_{2}F_{3}NO and a molecular weight of 286.08 g/mol. Its structure features a chloro and trifluoromethyl substituent on the aromatic ring, which are significant for its biological activity.

Mechanisms of Biological Activity

  • Anticancer Activity :
    This compound has been evaluated for its anticancer properties. Studies indicate that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia cells. For instance, related compounds have shown IC50 values in the micromolar range, suggesting potential as anticancer agents .
  • Antimicrobial Activity :
    The presence of the trifluoromethyl group is crucial for enhancing the antimicrobial properties of compounds. In studies involving derivatives of this compound, it was found that modifications led to varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Inhibition of Enzymatic Activity :
    Some studies have focused on the inhibitory effects of similar compounds on specific enzymes. For instance, inhibition of alkaline phosphatase has been reported, which is relevant for cancer progression and metastasis . The presence of electron-withdrawing groups like trifluoromethyl at specific positions enhances binding affinity and thus biological activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
Similar Derivative AHCT-1160.48
Similar Derivative BK-5620.19
Similar Derivative CMDA-MB-4350.12

Study on Antimicrobial Properties

A study highlighted the compound's effectiveness against Chlamydia trachomatis, showing a dose-dependent inhibition with an IC50 value significantly lower than that of traditional antibiotics . This underscores its potential as a selective antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) have been synthesized using stepwise halogenation and amidation, with yields varying from 75% to 84% depending on catalysts (e.g., tert-butyl groups) and solvent systems (e.g., dichloromethane or THF) . Key factors include temperature control (20–80°C), stoichiometric ratios of reactants, and purification via column chromatography.

Q. How can structural characterization be performed for this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software (e.g., SHELXL for refinement). For example, the torsion angle (C—C—N—C) and unit-cell parameters (a, b, c, α, β, γ) were determined for a related compound, revealing N—H⋯O hydrogen bonds and van der Waals interactions .
  • NMR spectroscopy : Assign peaks using ¹³C and ¹H NMR data. Predict chemical shifts for the trifluoromethyl and chloro substituents using computational tools (e.g., ACD/Labs) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved when analyzing this compound?

  • Methodological Answer : Discrepancies may arise from twinning or poor diffraction quality. Use SHELXD for experimental phasing and SHELXE for density modification to improve resolution. Cross-validate with spectroscopic data (e.g., IR or Raman) to confirm functional groups . For example, a related propanamide derivative required high-resolution data (≤0.8 Å) to resolve disorder in the trifluoromethyl group .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density around the chloro and carbonyl groups.
  • MD simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for amide bond cleavage .

Q. How can conflicting NMR data from different synthetic batches be reconciled?

  • Methodological Answer :

  • Impurity profiling : Use HPLC-MS (≥98% purity threshold) to detect byproducts (e.g., unreacted 4-chloro-2-(trifluoromethyl)aniline) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .

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